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Introduction
C646 is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family

of histone acetyltransferases (HATs).[1][2] It acts as a competitive inhibitor with respect to

acetyl-CoA, effectively blocking the transfer of acetyl groups to histone and non-histone protein

substrates.[3] This inhibition of p300/CBP HAT activity leads to a global reduction in histone

acetylation, consequently altering chromatin structure and gene expression.[4] Due to its

critical role in regulating transcription, C646 has emerged as a valuable chemical probe for

studying the biological functions of p300/CBP and as a potential therapeutic agent in various

diseases, particularly cancer.[1][4] This in-depth technical guide provides a comprehensive

overview of the effects of C646 on histone acetylation, including quantitative data on its

inhibitory activity, detailed experimental protocols, and its impact on key signaling pathways.

Quantitative Data
Inhibitory Activity of C646
C646 exhibits high selectivity for p300/CBP over other HATs. The following table summarizes

its inhibitory potency.
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Target Enzyme
Inhibition Constant
(Ki)

IC50 Notes

p300 400 nM[1][4] 1.6 µM[5]

Competitive inhibitor

with respect to acetyl-

CoA.

PCAF
> 8-fold selectivity vs.

p300
-

Significantly less

potent against other

HATs.[1]

GCN5
> 8-fold selectivity vs.

p300
-

Significantly less

potent against other

HATs.[1]

MOZ
> 8-fold selectivity vs.

p300
-

Significantly less

potent against other

HATs.[1]

HDAC1 - No Inhibition

Exhibits off-target

effects at higher

concentrations.[2]

HDAC2 - 15 ± 1 µM

Exhibits off-target

effects at higher

concentrations.[2]

HDAC3 - 25 ± 5 µM

Exhibits off-target

effects at higher

concentrations.[2]

HDAC6 - 7.0 ± 1.0 µM

Exhibits off-target

effects at higher

concentrations.[2]

HDAC8 - 11 ± 1 µM

Exhibits off-target

effects at higher

concentrations.[2]

Effects of C646 on Histone Acetylation
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Treatment of cells with C646 leads to a dose-dependent decrease in the acetylation of specific

lysine residues on histone tails.

Histone
Modification

Cell Line
C646
Concentration

Effect Reference

Global Histone

H3 Acetylation

Various Cancer

Cell Lines
10-25 µM Reduced [4]

Global Histone

H4 Acetylation

Various Cancer

Cell Lines
25 µM Reduced [4]

H3K9 Acetylation

Goat Adipose-

Derived Stem

Cells

Not specified

Increased

(counterintuitive,

likely due to off-

target HDAC

inhibition)

[3][6]

H3K18

Acetylation

RAW264.7

Macrophages
30 µM

Increased

(counterintuitive,

likely due to off-

target HDAC

inhibition)

[2]

H3K23

Acetylation

RAW264.7

Macrophages
30 µM

Increased

(counterintuitive,

likely due to off-

target HDAC

inhibition)

[2]

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Activity Assay
(Radioactive Filter Binding Assay)
This protocol is adapted from standard radioactive HAT assay methodologies.

Materials:
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Recombinant p300 enzyme

Histone H3 or H4 peptide substrate

[³H]-Acetyl-CoA

C646 inhibitor

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF

Stop Solution: 7.5 M Guanidine Hydrochloride, 100 mM Tris-HCl (pH 7.5)

P81 phosphocellulose filter paper

Scintillation fluid

Scintillation counter

Procedure:

Prepare a reaction mixture containing assay buffer, histone peptide substrate, and

recombinant p300 enzyme.

Add C646 at various concentrations to the reaction mixture. Use DMSO as a vehicle control.

Initiate the reaction by adding [³H]-Acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding the stop solution.

Spot the reaction mixture onto the P81 phosphocellulose filter paper.

Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove

unincorporated [³H]-Acetyl-CoA.

Wash the filter paper once with acetone and let it air dry.

Place the filter paper in a scintillation vial with scintillation fluid.
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Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-acetyl

is proportional to the HAT activity.

Western Blot Analysis of Histone Acetylation
This protocol outlines the steps for histone extraction and subsequent western blot analysis to

assess changes in histone acetylation.

A. Histone Extraction (Acid Extraction Method):

Materials:

Cell culture treated with C646 or vehicle control

Phosphate-buffered saline (PBS)

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM

phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN₃

0.2 N Hydrochloric Acid (HCl)

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing to

lyse the cells.

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.

Incubate overnight at 4°C with rotation to extract histones.

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the debris.
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Transfer the supernatant containing the histones to a new tube and neutralize the acid by

adding the neutralization buffer.

Determine the protein concentration using a Bradford or BCA assay.

B. Western Blotting:

Materials:

Extracted histone samples

SDS-PAGE gels (15% or 4-20% gradient)

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone

proteins)

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone

H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Separate the histone proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize the acetylated histone levels to the total histone

levels.

Signaling Pathways and Experimental Workflows
C646 Inhibition of the NF-κB Signaling Pathway
p300/CBP acts as a critical coactivator for the NF-κB transcription factor, p65 (RelA).

Acetylation of p65 by p300/CBP is essential for its full transcriptional activity. C646, by inhibiting

p300/CBP, prevents p65 acetylation and thereby suppresses the expression of NF-κB target

genes involved in inflammation and cell survival.
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Caption: C646 inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation of p65.
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C646 Inhibition of the Androgen Receptor (AR) Signaling
Pathway
The androgen receptor (AR) is a key driver of prostate cancer progression. Its transcriptional

activity is enhanced by the coactivator function of p300/CBP, which involves the acetylation of

the AR protein. C646 can disrupt this process, leading to decreased AR-mediated gene

expression and reduced prostate cancer cell proliferation.
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Caption: C646 disrupts Androgen Receptor signaling by inhibiting p300/CBP-mediated

acetylation.

General Experimental Workflow for Studying C646
Effects
The following diagram illustrates a typical workflow for investigating the cellular effects of C646.
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Caption: A typical experimental workflow for characterizing the effects of C646 on cultured

cells.

Conclusion
C646 is a cornerstone tool for elucidating the roles of p300/CBP in health and disease. Its

ability to selectively inhibit this family of HATs provides a powerful means to dissect the intricate

mechanisms of epigenetic regulation. The data and protocols presented in this guide offer a

solid foundation for researchers and drug development professionals to design and execute

experiments aimed at further understanding and harnessing the therapeutic potential of

p300/CBP inhibition. As research progresses, a deeper understanding of the nuanced effects of
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C646 on histone acetylation and gene expression will undoubtedly pave the way for novel

therapeutic strategies targeting a wide array of pathological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/product/b8037948?utm_src=pdf-custom-synthesis
https://www.pubcompare.ai/protocol/uKvUv48BpzUHV5jlOQfW/
https://www.rockland.com/resources/histone-immunoblotting-protocol/
https://figshare.com/articles/dataset/List_of_70_genes_whose_expression_levels_changed_in_the_three_treatment_samples_/21612023
https://figshare.com/articles/dataset/List_of_70_genes_whose_expression_levels_changed_in_the_three_treatment_samples_/21612023
https://biochem.slu.edu/faculty/gonzalo/wp-content/uploads/2019/03/histoneextractpurifanalysis.pdf
http://www.protocol-online.org/biology-forums/posts/8927.html
http://www.protocol-online.org/biology-forums/posts/8927.html
https://www.urotoday.com/recent-abstracts/urologic-oncology/prostate-cancer/164370-targeting-histone-h2b-acetylated-enhanceosomes-via-p300-cbp-degradation-in-prostate-cancer-beyond-the-abstract.html
https://www.benchchem.com/product/b8037948#c646-effect-on-histone-acetylation
https://www.benchchem.com/product/b8037948#c646-effect-on-histone-acetylation
https://www.benchchem.com/product/b8037948#c646-effect-on-histone-acetylation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8037948?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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